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Introduction
F0045(S) is a small molecule inhibitor that has demonstrated potent antiviral activity against

Influenza A virus. It functions by targeting the highly conserved stem region of the viral

hemagglutinin (HA) protein, a critical component for viral entry into host cells. By binding to a

hydrophobic pocket in the HA stem, F0045(S) prevents the conformational changes in HA that

are necessary for the fusion of the viral and endosomal membranes, thereby inhibiting the

release of the viral genome into the cytoplasm and halting infection.[1][2] This application note

provides detailed protocols for utilizing F0045(S) in viral pseudoparticle entry assays to

evaluate its inhibitory activity.

Viral pseudoparticles are valuable tools in virology research. They are chimeric viral particles

that consist of a core from one virus (e.g., a retrovirus or rhabdovirus) and are enveloped by

the surface glycoproteins of another virus, such as the hemagglutinin (HA) of influenza virus.

These particles mimic the entry process of the target virus but are replication-deficient, making

them safe to handle in a Biosafety Level 2 (BSL-2) laboratory. Pseudovirus entry can be

quantified by the expression of a reporter gene, such as luciferase or Green Fluorescent

Protein (GFP), that is incorporated into the viral core.
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The entry of influenza virus into a host cell is a multi-step process. The viral HA protein first

binds to sialic acid receptors on the cell surface, leading to the engulfment of the virus into an

endosome through endocytosis.[3][4][5][6] The acidic environment of the late endosome

triggers a conformational change in the HA protein, exposing a fusion peptide that inserts into

the endosomal membrane and facilitates the fusion of the viral and endosomal membranes.[3]

[4][5][6] This fusion event allows the viral ribonucleoprotein complexes to be released into the

cytoplasm.

F0045(S) specifically targets the stem region of group 1 HAs.[1][2] X-ray crystallography

studies have shown that F0045(S) binds to a conserved hydrophobic cavity at the interface of

the HA1 and HA2 subunits.[1] This binding stabilizes the pre-fusion conformation of HA,

preventing the low pH-induced conformational rearrangements necessary for membrane

fusion.

It is important to note that the mechanism of F0045(S) is specific to the HA-mediated fusion

process of influenza viruses. There is currently no evidence to suggest that F0045(S) has any

inhibitory activity against viral entry mechanisms that are dependent on other host factors, such

as the serine protease TMPRSS2, which is crucial for the entry of some coronaviruses like

SARS-CoV-2.[7][8][9][10]

Quantitative Data Summary
The inhibitory activity of F0045(S) against various influenza A strains has been quantified using

virus neutralization assays. The half-maximal effective concentration (EC50) values are

summarized in the table below. The cytotoxicity of F0045(S) is presented as the half-maximal

cytotoxic concentration (CC50).
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Parameter
Influenza A

Strain
Cell Line Value (µM) Reference

EC50
H1N1

(H1/Beijing)
MDCK-SIAT1 1.6 ± 0.1 [1]

EC50 H1N1 (H1/Cal04) MDCK-SIAT1 3.9 ± 2.1 [1]

EC50

H5N1

(A/Vietnam/1203/

2004)

MDCK-SIAT1 22.8 ± 2.3 [1]

EC50 H1N1 (H1/PR8) MDCK-SIAT1 100 ± 4 [1]

CC50 F0045(S) MDCK-SIAT1 > 500 [1]

CC50 F0045(R) MDCK-SIAT1 > 500 [1]

Experimental Protocols
This section provides detailed protocols for key experiments related to the evaluation of

F0045(S) in viral pseudoparticle entry assays.

Cell Culture and Maintenance
MDCK-SIAT1 Cell Line: The Madin-Darby Canine Kidney (MDCK)-SIAT1 cell line is engineered

to overexpress human 2,6-sialyltransferase (SIAT1), resulting in increased surface expression

of α-2,6-linked sialic acids, which are the primary receptors for human influenza viruses.[9][11]

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 10 mM HEPES, 1x Penicillin-Streptomycin, 1% Sodium Pyruvate, 1%

MEM Non-Essential Amino Acids, and 1% L-Glutamine. For routine culture of MDCK-SIAT1

cells, the medium should also contain 1 mg/ml G418 sulfate (Geneticin) to maintain selection

for the SIAT1 expression plasmid.[11]

Incubation Conditions: 37°C, 5% CO2 in a humidified incubator.

Subculture: When cells reach 85-95% confluency, wash with PBS, detach using 0.05%

Trypsin-EDTA, and split at a ratio of 1:10 to 1:20.[9]
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Production of Influenza HA-Pseudotyped Viral Particles
This protocol describes the generation of lentiviral particles pseudotyped with influenza HA,

carrying a luciferase reporter gene.

Day 1: Seeding Producer Cells

Seed HEK293T cells in a 10 cm dish at a density of 5 x 10^6 cells in 10 mL of DMEM

supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Incubate overnight at 37°C, 5% CO2.

Day 2: Transfection

Prepare the plasmid transfection mix. For each 10 cm dish, combine:

Lentiviral backbone plasmid (e.g., pLenti-Luciferase): 10 µg

Packaging plasmid (e.g., psPAX2): 7.5 µg

Influenza HA expression plasmid (e.g., pcDNA-HA): 2.5 µg

Use a suitable transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine)

according to the manufacturer's instructions to transfect the HEK293T cells.

Incubate for 18-24 hours at 37°C, 5% CO2.

Day 3: Media Change

Carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed

complete growth medium.

Day 4 & 5: Harvest Pseudovirus

At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the

pseudovirus particles.

Centrifuge the supernatant at 3000 x g for 5 minutes to pellet cell debris.
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Filter the supernatant through a 0.45 µm PVDF filter.

The filtered pseudovirus can be used immediately or aliquoted and stored at -80°C for

long-term use.

F0045(S) Pseudovirus Neutralization Assay
This assay measures the ability of F0045(S) to inhibit the entry of influenza HA-pseudotyped

lentiviral particles into MDCK-SIAT1 cells.

Day 1: Seeding Target Cells

Seed MDCK-SIAT1 cells in a white, clear-bottom 96-well plate at a density of 1.2 x 10^4

cells per well in 100 µL of complete growth medium (without G418).[4]

Incubate overnight at 37°C, 5% CO2.

Day 2: Infection

Prepare serial dilutions of F0045(S) in infection medium (DMEM with 0.3% BSA, 20 mM

HEPES, and 1x Penicillin-Streptomycin) at 2x the final desired concentration.

In a separate plate, mix 50 µL of the diluted F0045(S) with 50 µL of influenza pseudovirus

suspension. Include a "no inhibitor" control (virus with infection medium only) and a "cells

only" control (infection medium only).

Incubate the F0045(S)-virus mixture for 1 hour at 37°C.

Carefully remove the medium from the MDCK-SIAT1 cells.

Add 100 µL of the F0045(S)-virus mixture to the corresponding wells.

Incubate for 48-72 hours at 37°C, 5% CO2.

Day 4 or 5: Luciferase Assay

Remove the medium from the wells.
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Lyse the cells and measure luciferase activity using a commercial luciferase assay system

according to the manufacturer's instructions.

The percentage of neutralization is calculated as: [1 - (RLU of F0045(S) treated well / RLU

of no inhibitor control well)] x 100.

The EC50 value can be determined by plotting the percentage of neutralization against the

log of the F0045(S) concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which F0045(S) becomes toxic to the

target cells.

Day 1: Seeding Cells

Seed MDCK-SIAT1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL

of complete growth medium.

Incubate overnight at 37°C, 5% CO2.

Day 2: Compound Treatment

Prepare serial dilutions of F0045(S) in complete growth medium.

Remove the medium from the cells and add 100 µL of the diluted F0045(S) to the wells.

Include a "cells only" control with medium containing the same concentration of DMSO as

the highest F0045(S) concentration.

Incubate for 48-72 hours (to match the duration of the neutralization assay).

Day 4 or 5: MTT Assay

Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

Incubate for 3-4 hours at 37°C.
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Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the

formazan crystals.

Shake the plate for 15 minutes to ensure complete dissolution.

Read the absorbance at 570 nm with a reference wavelength of 630 nm.

The percentage of cytotoxicity is calculated as: [1 - (Absorbance of F0045(S) treated well /

Absorbance of no inhibitor control well)] x 100.

The CC50 value is determined by plotting the percentage of cytotoxicity against the log of

the F0045(S) concentration.
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Caption: Influenza virus entry pathway and the inhibitory mechanism of F0045(S).
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Caption: Workflow for the F0045(S) influenza pseudovirus neutralization assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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